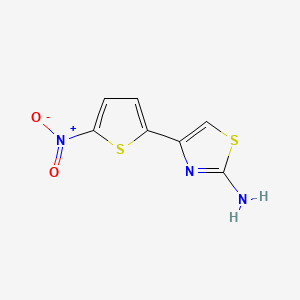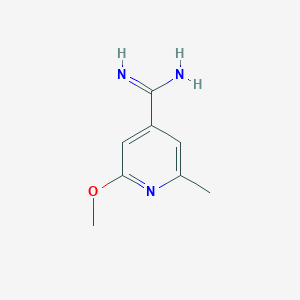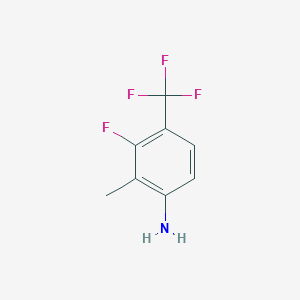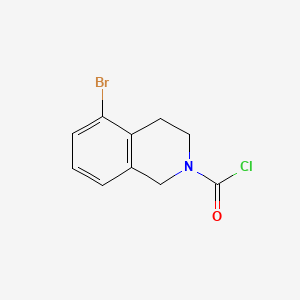
3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a 4-ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes. This reaction is often catalyzed by light (photochemical reaction) or by transition metal catalysts.
Introduction of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethoxybenzene derivative reacts with a cyclobutane precursor in the presence of a Lewis acid catalyst such as aluminum chloride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the cyclobutane derivative react to form the desired aminomethylated product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol can undergo oxidation to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor-ligand interactions.
Industrial Applications: The compound may find use in the development of new catalysts, coatings, and other industrial products.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
3-(aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-5-3-10(4-6-12)13(9-14)7-11(15)8-13/h3-6,11,15H,2,7-9,14H2,1H3 |
InChIキー |
AEKWHUPIKRRYEU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC(C2)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


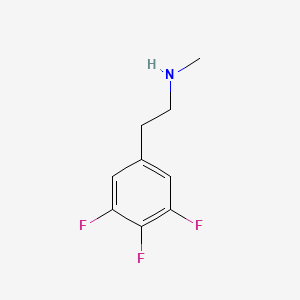
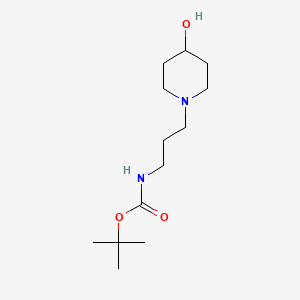
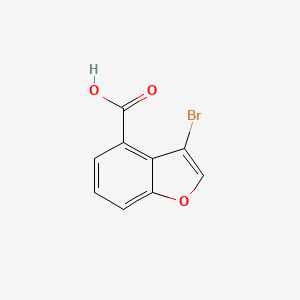
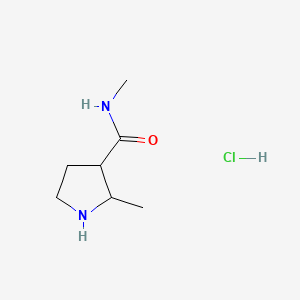
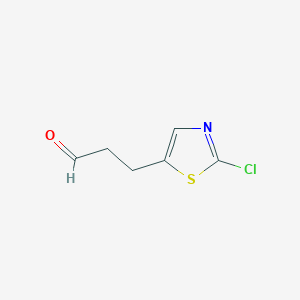


![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)

